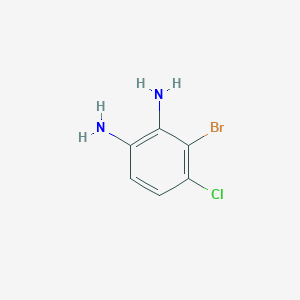

3-溴-4-氯苯-1,2-二胺

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves radical reactions, as seen in the addition of chlorine and bromine to polycyclic compounds . While the exact synthesis of 3-Bromo-4-chlorobenzene-1,2-diamine is not detailed, it is likely that similar radical addition or substitution reactions could be employed, considering the reactivity of halogenated aromatics.

Molecular Structure Analysis

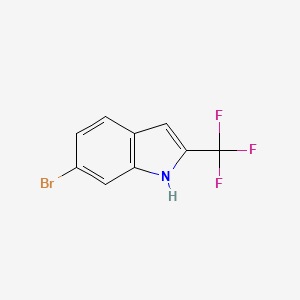

The molecular structure of halogenated benzene derivatives has been studied using NMR spectroscopy . The structure of the phenyl ring in chlorobenzene and bromobenzene is found to be similar, which suggests that the substitution of additional halogens or amine groups would not drastically alter the fundamental ring structure. The molecular geometry can be further analyzed using computational methods such as DFT, which provides detailed information on the electronic density and structural characteristics .

Chemical Reactions Analysis

Halogenated benzene derivatives participate in various chemical reactions, including free radical reactions . The presence of halogens on the benzene ring can significantly affect the reactivity of the compound, leading to the formation of adducts and influencing the reaction pathways. The reactivity sites on such compounds can be identified through mapping the electron density into electrostatic potential surfaces .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be deduced from spectroscopic and computational studies. For instance, vibrational spectroscopy provides insights into the IR and Raman activities, which are related to the molecular vibrations and can be used to estimate the strength of different bonds within the molecule . Theoretical calculations can predict thermodynamic properties and nonlinear optical (NLO) properties, which are important for understanding the behavior of the compound under different conditions .

科学研究应用

光谱分析和分子研究

对溴-氯苯衍生物(如 1-溴-2-氯苯)的解离电子附着的研究提供了对离子产率温度依赖性的见解,这对于理解不同温度下的分子动力学和反应性至关重要 (Mahmoodi-Darian 等人,2010)。类似地,通过 FT-IR 和 FT-拉曼技术对 1-溴-4-氯苯进行振动光谱分析,并辅以理论研究,有助于阐明此类化合物的分子结构和行为 (Udayakumar 等人,2011)。

化学合成和反应性

芳香族化合物的电化学溴化展示了一条选择性生产溴取代产物的途径,展示了溴-氯苯衍生物在有机合成中的多功能性 (Kulangiappar 等人,2014)。此外,水热条件下的卤素交换为合成溴代芳烃(包括 1-溴-2-氯苯)提供了一种环保的方法,强调了化学制造中的可持续实践 (Alhazmi 等人,2011)。

材料科学与工程

研究溴-氯苯衍生物在各种溶剂中的溶解度为纯化和材料加工行业提供了必要的数据,突出了这些化合物在开发药物和其他化学产品中的作用 (Jiang 等人,2013)。使用三苯胺基二胺单体合成和表征聚酰亚胺展示了溴-氯苯衍生物在制造具有理想热、光和电性能的高级材料中的应用 (Choi 等人,2010)。

安全和危害

3-Bromo-4-chlorobenzene-1,2-diamine is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, to wear protective gloves/protective clothing/eye protection/face protection, and to rinse mouth .

作用机制

Target of Action

The primary target of 3-Bromo-4-chlorobenzene-1,2-diamine is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring is especially stable and wants to be retained during reactions .

Mode of Action

The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism :

- Step 1 (Slow) : The electrons in the pi bond attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .

- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .

Biochemical Pathways

The affected pathway is the electrophilic aromatic substitution of the benzene ring . This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile . The downstream effect of this reaction is the formation of a substituted benzene ring .

Result of Action

The result of the action of 3-Bromo-4-chlorobenzene-1,2-diamine is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom on the benzene ring is replaced by an electrophile .

属性

IUPAC Name |

3-bromo-4-chlorobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-5-3(8)1-2-4(9)6(5)10/h1-2H,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMUYMBQDDLVPQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(17-Acetamido-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034443.png)

![2-[2-(17-Acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B3034446.png)

![Benzo[D]oxazol-4-YL trifluoromethanesulfonate](/img/structure/B3034449.png)

![[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]methyl 2-chloroacetate](/img/structure/B3034455.png)

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)

![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)